2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid
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Overview
Description
2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid typically involves the reaction of 6-amino-1H-benzo[d][1,2,3]triazole with a suitable propanoic acid derivative. One common method is the Katritzky method, which involves the reaction of benzotriazole with an amino acid derivative under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole moiety is known to interact with various biological targets, leading to diverse biological effects .
Comparison with Similar Compounds
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: Another benzotriazole derivative with applications in peptide synthesis.
Indole derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness: 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzotriazole moiety with an amino acid derivative makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C9H10N4O2 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(6-aminobenzotriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-4-6(10)2-3-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15) |
InChI Key |
ZDTZHPAQUPPSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C2=C(C=CC(=C2)N)N=N1 |
Origin of Product |
United States |
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